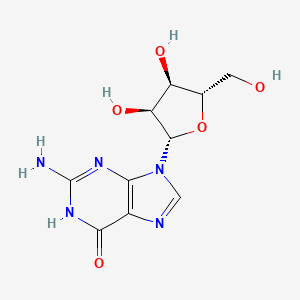

L-Guanosin

Übersicht

Beschreibung

L-Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It plays a crucial role in various biochemical processes, including nucleic acid synthesis, signal transduction, and cellular metabolism. L-Guanosine is known for its neuroprotective properties and is released in the brain under both physiological and pathological conditions .

Wissenschaftliche Forschungsanwendungen

L-Guanosin hat umfangreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . Einige seiner bemerkenswerten Anwendungen umfassen:

Chemie: Wird als Vorläufer für die Synthese anderer Nukleosidanaloga und -derivate verwendet.

Biologie: Spielt eine Rolle bei der Nukleinsäuresynthese und den zellulären Signalwegen.

Industrie: Wird bei der Herstellung von Lebensmittelzusatzstoffen und pharmazeutischen Produkten verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus. Es interagiert mit Adenosinrezeptoren, insbesondere den A1- und A2A-Rezeptoren, um die zellulären Signalwege zu modulieren . Darüber hinaus beeinflusst this compound die Spiegel von cyclischem Adenosinmonophosphat und cyclischem Guanosinmonophosphat, die an der Signaltransduktion beteiligt sind . Es zeigt auch neuroprotektive Wirkungen, indem es oxidativen Stress, Neuroinflammation und Exzitotoxizität reduziert .

Wirkmechanismus

L-Guanosine exerts its effects through various molecular targets and pathways. It interacts with adenosine receptors, particularly the A1 and A2A receptors, to modulate cellular signaling pathways . Additionally, L-Guanosine influences the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are involved in signal transduction . It also exhibits neuroprotective effects by reducing oxidative stress, neuroinflammation, and excitotoxicity .

Safety and Hazards

Zukünftige Richtungen

Guanosine has shown promise in several in vitro and/or in vivo experimental models of central nervous system (CNS) diseases including ischemic stroke, Alzheimer’s disease, Parkinson’s disease, spinal cord injury, nociception, and depression . The future directions in approaches to guanosine application in ischemic stroke are being explored .

Biochemische Analyse

Biochemical Properties

L-Guanosine participates in several biochemical reactions, primarily through its conversion to guanosine monophosphate (GMP) and subsequently to GTP. It interacts with enzymes such as guanosine kinase, which phosphorylates L-Guanosine to GMP. Additionally, L-Guanosine is involved in the purine salvage pathway, where it is recycled to form nucleotides. The interactions of L-Guanosine with these enzymes are critical for maintaining nucleotide pools within the cell .

Cellular Effects

L-Guanosine influences various cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in the purinergic signaling pathway, where it binds to specific receptors on the cell surface, triggering downstream signaling cascades. These pathways can affect gene expression and cellular metabolism, leading to changes in cell function. For example, L-Guanosine has been shown to reduce neuroinflammation and oxidative stress in neuronal cells .

Molecular Mechanism

At the molecular level, L-Guanosine exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in nucleotide metabolism, such as guanosine kinase and GMP synthetase. Additionally, L-Guanosine can modulate gene expression by influencing transcription factors and other regulatory proteins. These interactions are essential for the compound’s role in cellular processes and its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Guanosine can change over time due to its stability and degradation. Studies have shown that L-Guanosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to L-Guanosine has been observed to have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of L-Guanosine vary with different dosages in animal models. At low doses, L-Guanosine has been shown to have neuroprotective effects, reducing neuroinflammation and oxidative stress. At high doses, it can have toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

L-Guanosine is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of nucleotides. It interacts with enzymes such as guanosine kinase, GMP synthetase, and inosine monophosphate dehydrogenase. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper cellular function .

Transport and Distribution

Within cells, L-Guanosine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of L-Guanosine into cells and its distribution to various cellular compartments. The localization and accumulation of L-Guanosine can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .

Subcellular Localization

L-Guanosine is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, L-Guanosine can be phosphorylated to GMP in the cytoplasm and then transported to the nucleus, where it participates in nucleic acid synthesis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: L-Guanosin kann durch verschiedene Verfahren synthetisiert werden, darunter die chemische Synthese und die mikrobielle Fermentation. Ein üblicher synthetischer Weg beinhaltet die Reaktion von Guanin mit Ribose in Gegenwart eines sauren Katalysators, um die β-N9-glykosidische Bindung zu bilden . Eine andere Methode beinhaltet die Verwendung von Phosphoribosyltransferasen, um die Bildung von Guanosin aus Guanin und Ribose-5-phosphat zu katalysieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound basiert häufig auf der mikrobiellen Fermentation unter Verwendung gentechnisch veränderter Stämme von Escherichia coli. Diese Stämme sind optimiert, um den Purinsyntheseweg und andere relevante Enzyme zu überexprimieren, um die Guanosinproduktion zu steigern . Der Fermentationsprozess wird typischerweise in Fed-Batch-Reaktoren durchgeführt, um hohe Ausbeuten zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Guanosin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Beispielsweise kann es phosphoryliert werden, um Guanosinmonophosphat, cyclisches Guanosinmonophosphat, Guanosindiphosphat und Guanosintriphosphat zu bilden .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft nukleophile Substitution mit Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene phosphorylierte Derivate von Guanosin, die eine wesentliche Rolle bei der zellulären Signalübertragung und dem Stoffwechsel spielen .

Vergleich Mit ähnlichen Verbindungen

L-Guanosin ist unter den Purinnukleosiden aufgrund seiner spezifischen neuroprotektiven Eigenschaften und Interaktionen mit Adenosinrezeptoren einzigartig . Ähnliche Verbindungen umfassen:

Adenosin: Ein weiteres Purinnukleosid, das als Neuromodulator wirkt und neuroprotektive Wirkungen hat.

Inosin: Ein Purinnukleosid mit entzündungshemmenden und neuroprotektiven Eigenschaften.

Cytidin: Ein Pyrimidinnukleosid, das an der Nukleinsäuresynthese und dem Zellstoffwechsel beteiligt ist.

This compound sticht durch seine spezifischen Interaktionen mit Adenosinrezeptoren und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen hervor .

Eigenschaften

IUPAC Name |

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-GIMIYPNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

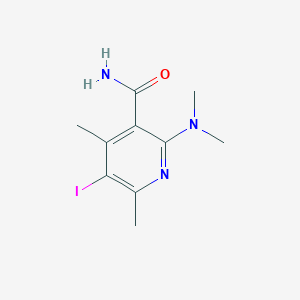

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

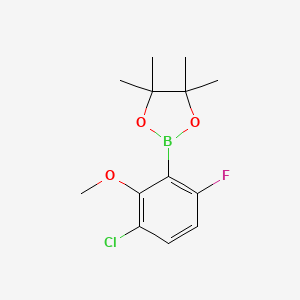

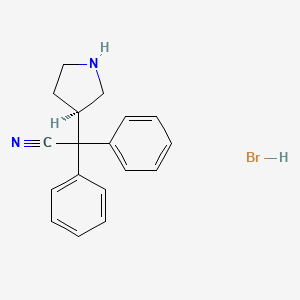

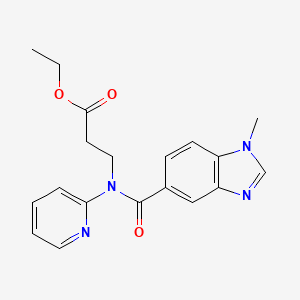

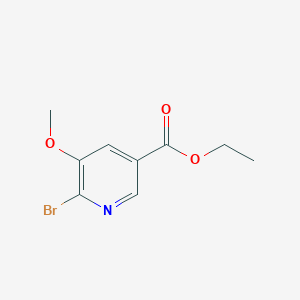

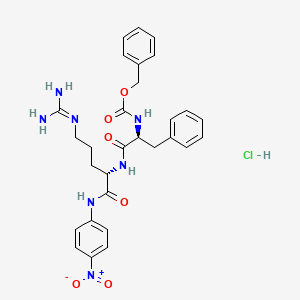

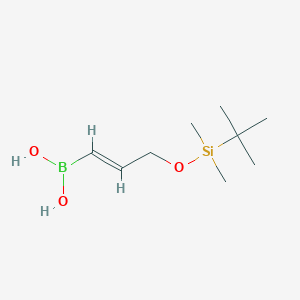

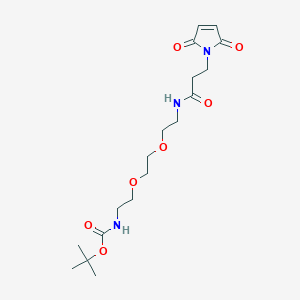

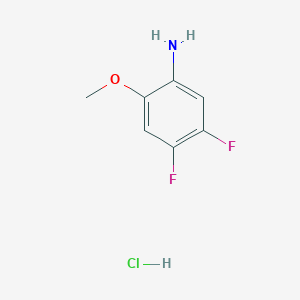

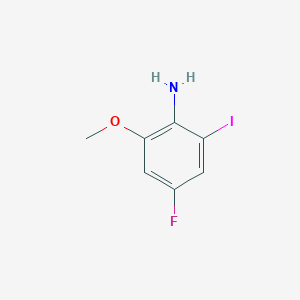

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)